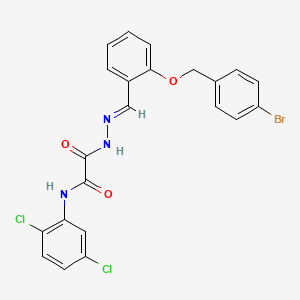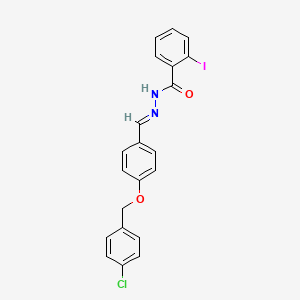![molecular formula C26H23Cl2N3O5 B12014250 [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769153-88-0](/img/structure/B12014250.png)
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-éthoxy-4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de cycles aromatiques, de groupes éthoxy et de liaisons hydrazinylidène, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [2-éthoxy-4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate implique généralement plusieurs étapes :
Formation de l'intermédiaire hydrazone : L'étape initiale implique la réaction de la 4-éthylaniline avec le chlorure d'éthyle oxalyle pour former un dérivé intermédiaire de chlorure d'oxalyle. Cet intermédiaire est ensuite mis en réaction avec l'hydrate d'hydrazine pour produire l'intermédiaire hydrazone.
Réaction de condensation : L'intermédiaire hydrazone subit une réaction de condensation avec le 2-éthoxy-4-formylphényl 2,4-dichlorobenzoate en milieu acide pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs automatisés, le contrôle précis des conditions réactionnelles (température, pH, choix du solvant) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes éthoxy et anilino.
Réduction : Les réactions de réduction peuvent cibler la liaison hydrazinylidène, ce qui peut la convertir en un dérivé d'hydrazine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs tels que le brome (Br₂) ou l'acide nitrique (HNO₃) en milieu acide.
Principaux produits
Oxydation : L'oxydation peut conduire à la formation de dérivés de quinone.
Réduction : La réduction peut produire des dérivés d'hydrazine.
Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques, tels que des groupes nitro ou halogéno.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
En recherche biologique, les interactions potentielles du composé avec les protéines et les enzymes peuvent être explorées. Il peut servir de sonde pour étudier les mécanismes enzymatiques ou comme composé principal dans les efforts de découverte de médicaments.
Médecine
Les caractéristiques structurales du composé suggèrent des activités pharmacologiques potentielles. Il pourrait être étudié pour ses effets sur des voies biologiques spécifiques, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans la production de matériaux avancés, tels que des polymères ou des revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme par lequel [2-éthoxy-4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate exerce ses effets dépendrait de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. La liaison hydrazinylidène pourrait jouer un rôle dans la liaison aux sites actifs, tandis que les cycles aromatiques pourraient faciliter les interactions avec les régions hydrophobes des protéines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with proteins and enzymes can be explored. It may serve as a probe for studying enzyme mechanisms or as a lead compound in drug discovery efforts.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazinylidene linkage could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
- [2-éthoxy-4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] benzoate
- [2-éthoxy-4-[(E)-[[2-(4-méthoxyanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate
Unicité
Comparé à des composés similaires, [2-éthoxy-4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate se distingue par la présence du groupe éthylanilino, qui peut influencer sa réactivité et ses interactions. Cette caractéristique unique peut améliorer son potentiel dans des applications spécifiques, telles que la conception de médicaments ciblés ou la science des matériaux.
Propriétés
Numéro CAS |
769153-88-0 |
|---|---|
Formule moléculaire |
C26H23Cl2N3O5 |
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H23Cl2N3O5/c1-3-16-5-9-19(10-6-16)30-24(32)25(33)31-29-15-17-7-12-22(23(13-17)35-4-2)36-26(34)20-11-8-18(27)14-21(20)28/h5-15H,3-4H2,1-2H3,(H,30,32)(H,31,33)/b29-15+ |
Clé InChI |
KTVRSCHJMFTXQA-WKULSOCRSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-Fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014171.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014183.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12014184.png)
![N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide](/img/structure/B12014190.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014205.png)




![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12014249.png)


